Hematinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Hemin Degradation to Hematinic Acid

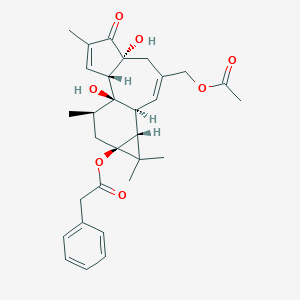

Hemin degradation under oxidative conditions proceeds through specific intermediates, ultimately leading to ring cleavage and the formation of hematinic acid and other small molecules [1]. The central iron atom plays a crucial catalytic role in this process [1].

Oxidative degradation pathway of hemin to this compound [1].

A parallel reaction occurs at the vinyl side chains of the porphyrin ring, which are oxidized first to formyl groups and then further to carboxylate groups [1].

Experimental Insights and Quantitative Data

The degradation pathway and rate are highly dependent on the chemical environment. Key experimental findings are summarized below.

Table 1: Key Degradation Products of Hemin

| Product Name | Chemical Nature | Formation Conditions | Role/Notes |

|---|---|---|---|

| This compound | Maleimide derivative | Oxidative conditions (Air, H₂O₂) [1] | Final ring-cleavage product [1] |

| Methylvinylmaleimide | Maleimide derivative | Oxidative conditions (Air, H₂O₂) [1] | Final ring-cleavage product [1] |

| Propentdyopents | Dipyrrole intermediates | Oxidative degradation [1] | Transient intermediates before final cleavage to maleimides [1] |

| Side-chain oxidized PPIX | Formyl- and Carboxy-PPIX | Oxidation of vinyl groups [1] | Demonstrates the susceptibility of the vinyl side chains to oxidation [1] |

Table 2: Hemin Stability Under Different Conditions

| Condition | Key Feature | Half-Life (Accelerated) | Key Findings |

|---|---|---|---|

| Anaerobic Reductive | Lack of oxygen, reducing agents | ~9.5 days | Highest stability; different, unobserved degradation pathway [1] |

| Aerobic | Presence of air | Not specified | Leads to ring cleavage and this compound formation [1] |

| H₂O₂ Oxidative | Strong oxidant | ~1 minute | Lowest stability; rapid ring cleavage [1] |

| Iron-free Control (Protoporphyrin IX) | No central Fe³⁺ ion | Significantly more stable | Confirms iron's crucial role in catalyzing degradation [1] |

Detailed Experimental Protocol

The following methodology is adapted from the 2023 molecular taphonomy study, which used High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) to investigate hemin degradation [1].

1. Reagent Preparation

- Hemin Stock Solution: Dissolve hemin chloride in DMSO to a final concentration of 1 mM [1].

- Experimental Buffers: Prepare buffers covering neutral and alkaline pH (e.g., 7, 8, 10) to mimic various fossilization environments [1].

2. Experimental Setup and Incubation

- Apply different conditions in parallel: oxidative (air, H₂O₂), reductive (e.g., dithiothreitol), aerobic, and anaerobic [1].

- Use elevated temperatures (e.g., 70°C, 75°C, 95°C) to accelerate the degradation reactions within a practical laboratory timeframe [1].

- Include a control experiment using iron-free protoporphyrin IX to assess the specific role of the central iron cation [1].

3. Sample Analysis via HPLC-MS/MS

- Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with water and acetonitrile, both acidified with 0.1% formic acid, to separate hemin and its degradation products [1].

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use tandem MS (MS/MS) to fragment precursor ions to elucidate the structure of degradation products [1].

- Identification: Identify compounds by matching their retention times and mass spectra with available standards. Key products like this compound can be confirmed this way [1]. High-resolution MS is used to determine the exact mass of unknown products [1].

Key Insights for Researchers

- Iron is Central to Reactivity: The catalytic role of the iron cation is a key determinant of hemin's instability under oxidative conditions [1].

- Environmental Dictates Pathway: The specific degradation route and products depend heavily on the surrounding conditions (redox potential, pH, ligands) [1] [2].

- Stability for Preservation: The exceptional preservation of heme in million-year-old fossils is likely due to environments that are anaerobic, reductive, and potentially mildly alkaline, which significantly slow down its degradation [1].

References

role of hematinic acid in heme oxygenase pathway

Heme Oxygenase Pathway: An Overview

The heme oxygenase (HO) system is the primary and only enzymatic pathway for heme degradation. This evolutionarily conserved process is crucial for iron recycling, cellular antioxidant defense, and the production of signaling molecules [1] [2].

- Core Reaction: HO catalyzes the NADPH- and O₂-dependent cleavage of heme (ferric protoporphyrin IX) at the alpha-methine bridge to yield three products:

The multi-step reaction mechanism of heme oxygenase can be summarized as follows:

| Step | Reactants | Enzyme | Products |

|---|---|---|---|

| 1 | Heme + O₂ + NADPH + H⁺ | Heme Oxygenase | α-meso-hydroxyheme + NADP⁺ + H₂O |

| 2 | α-meso-hydroxyheme + O₂ + H⁺ | Heme Oxygenase | Verdoheme + CO + H₂O |

| 3 | Verdoheme + O₂ + NADPH + H⁺ | Heme Oxygenase | Biliverdin-IXα + Fe²⁺ + NADP⁺ |

| Overall | Heme + 3O₂ + 3NADPH + 3H⁺ | Heme Oxygenase | Biliverdin + Fe²⁺ + CO + 3NADP⁺ + 3H₂O [2] |

Isoforms and Regulation

Mammals express two main isoforms of heme oxygenase, which are differentially regulated and expressed.

| Feature | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) |

|---|---|---|

| Gene Code | HMOX1 | HMOX2 |

| Molecular Weight | 32 kDa | 36 kDa |

| Induction | Highly inducible by stress | Constitutive, basal expression |

| Primary Inducers | Oxidative stress, heavy metals, cytokines, hypoxia, heme itself [1] [2] [3] | Adrenal glucocorticoids [2] |

| Major Sites | Spleen, liver, kidney [2] | Testes, brain, endothelial cells [2] |

| Special Notes | Also known as HSP32; a stress-responsive protein [2] | Contains heme regulatory motifs; acts as an oxygen sensor [1] [2] |

HO-1 expression is tightly controlled, primarily at the transcriptional level. The following diagram illustrates the key regulatory mechanisms of HO-1:

Regulatory network of HO-1 expression, centered on the Nrf2-Keap1 axis and Bach1 repressor.

Core Experimental Protocol for HO-1 Induction & Analysis

This protocol outlines a standard in vitro methodology for inducing and analyzing HO-1 in cultured cells, adaptable to various research contexts [4] [3].

1. Cell Culture and Induction:

- Cell Lines: Common models include murine HL-1 cardiomyocytes, human MCF-7 breast cancer cells, or SH-SY5Y neuroblastoma cells [4] [3].

- Inducing Agents: Prepare fresh solutions.

- Treatment: Culture cells until 70-80% confluency. Replace medium with one containing the inducer or vehicle control. Incubate for a defined period (e.g., 6-24 hours) under standard conditions (37°C, 5% CO₂). For hypoxia studies, transfer cells to a hypoxic incubator (e.g., 2% O₂) [4].

2. Protein Extraction and Western Blotting:

- Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Analysis: Determine protein concentration. Load equal amounts (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with:

- Primary Antibodies: Anti-HO-1 antibody. Use anti-β-actin as a loading control.

- Secondary Antibodies: HRP-conjugated appropriate IgG.

- Detection: Use chemiluminescent substrate and imaging system for quantification [4].

3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

- Extraction: Use a commercial kit (e.g., RNeasy) to extract total RNA.

- cDNA Synthesis: Reverse transcribe RNA using a high-capacity cDNA synthesis kit.

- qPCR: Perform reactions with primers specific to HMOX1 and a housekeeping gene (e.g., HPRT1, RPL13A). Calculate fold-change in HMOX1 mRNA using the 2^(-ΔΔCt) method [4].

4. Functional Assays:

- Viability/Cytoprotection: Treat cells with an HO-1 inducer prior to exposure to a cytotoxic insult (e.g., H₂O₂). Measure cell viability using MTT or similar assays.

- Inhibitor Studies: Use specific HO inhibitors like zinc protoporphyrin (ZnPP, 10-50 µM) to confirm the role of HO-1 activity in observed effects [2] [3].

Biological Roles and Clinical Significance

The products of the HO reaction mediate its diverse physiological and pathological effects.

| Product | Biological Functions | Pathophysiological Role |

|---|---|---|

| Biliverdin/Bilirubin | Potent antioxidant; scavenges ROS; anti-inflammatory; immunosuppressive [1] [3]. | High levels cause jaundice; may promote tumor immune escape [3]. |

| Carbon Monoxide (CO) | Vasodilatory; anti-apoptotic; anti-inflammatory; modulates mitochondrial function and biogenesis [1]. | Can promote cancer cell proliferation, angiogenesis, and immune evasion [3]. |

| Iron (Fe²⁺) | Recycled for erythropoiesis; induces ferritin synthesis [1]. | Can catalyze ROS via Fenton reaction; HO-1 overactivation can trigger ferroptosis [3]. |

The pathway's function is highly context-dependent. In healthy cells, it is largely cytoprotective, mitigating oxidative damage and inflammation. This has therapeutic implications for conditions like ischemia-reperfusion injury and diabetic complications [1]. Conversely, in established cancer cells, HO-1 can be co-opted to promote tumor growth, aggressiveness, metastasis, and resistance to therapy, leading to poor patient prognosis [3].

Relationship to Other Pathways

The HO-1 pathway does not operate in isolation. Key interactions include:

- Hypoxia-Inducible Factor-1α (HIF-1α): HO-1 is a transcriptional target of HIF-1α under hypoxia [3]. Furthermore, HO-derived CO can modulate mitochondrial respiration and cellular oxygen consumption, creating a feedback loop that influences HIF-1α stability [1].

- Metabolism: The HO reaction consumes NADPH and O₂, influencing the redox state and competing with other NADPH-dependent pathways like fatty acid synthesis. The iron released impacts cellular iron homeostasis [1].

- Cyclooxygenase-2 (COX-2): Cross-talk exists between HO-1 and COX-2, impacting the inflammatory response. HO-1 induction can suppress COX-2 and prostaglandin production in some contexts [1].

Research Tools and Modulators

The following table lists common pharmacological agents used to study the HO pathway.

| Compound | Function | Typical Working Concentration |

|---|---|---|

| Cobalt Protoporphyrin (CoPP) | Potent HO-1 inducer [2] | 10-50 µM (in vitro) |

| Dimethyl Fumarate (DMF) | Nrf2 activator, induces HO-1 [4] [2] | 100-1000 µM (in vitro) |

| Zinc Protoporphyrin (ZnPP) | Competitive HO inhibitor [2] [3] | 10-50 µM (in vitro) |

| SB203580 | p38 MAPK inhibitor; can affect HO-1 induction [3] | 1-20 µM (in vitro) |

References

hematinic acid formation from hemoglobin

Chemical Formation from Hemoglobin

The formation of hematinic acid from hemoglobin occurs through an oxidative cleavage reaction. The key evidence for this comes from experiments incubating hemoglobin with phenylhydrazine under aerobic conditions [1].

- Core Reaction: When hemoglobin is incubated with phenylhydrazine (PH), the porphyrin ring in heme is oxidatively cleaved, producing this compound as one of the products [1].

- Experimental Evidence: In one study, incubating hemoglobin (2 mM as heme) with 20 mM phenylhydrazine for 2 hours under aerobic conditions yielded this compound. The maximal yield was approximately 18.8 × 10⁻⁴ % [1]. This indicates the reaction is not very efficient, but it is detectable.

- Specificity of the Reaction: This process is distinct from normal enzymatic heme degradation. Furthermore, the use of hydrogen peroxide (H₂O₂) as an oxidizing agent resulted in a much lower production of this compound compared to phenylhydrazine, suggesting the specific oxidative action of phenylhydrazine is key to this cleavage pathway [1].

The table below summarizes the quantitative data from the key experiment:

| Parameter | Condition/Value |

|---|---|

| Reactants | Hemoglobin (2 mM as heme) & Phenylhydrazine (5-20 mM) |

| Conditions | Aerobic incubation |

| Key Product | This compound (an oxidatively degraded pyrrole) |

| Maximal Yield | 18.8 × 10⁻⁴ % |

| Conditions for Max Yield | 20 mM phenylhydrazine, 2-hour incubation |

| Analysis Method | Gas-liquid chromatography (GLC) of the methyl ester derivative |

Experimental Protocol for Formation

Based on the research, here is a generalized methodology for the experimental production of this compound from hemoglobin [1]:

- Preparation of Reaction Mixture: Incubate a solution of hemoglobin (at a concentration of 2 mM, calculated as heme) with phenylhydrazine (in a concentration range of 5-20 mM).

- Incubation Conditions: The reaction must be carried out under aerobic conditions (in the presence of oxygen) for a period of up to 2 hours. The yield of this compound is dependent on both the concentration of phenylhydrazine and the incubation time.

- Analysis of Product:

- Derivatization: The this compound in the mixture is chemically derivatized to form its methyl ester.

- Detection and Quantification: The derivatized this compound is then determined using Gas-Liquid Chromatography (GLC).

- Additional Analysis: The presence of other, non-identified degraded compounds from porphyrin can be observed using Thin-Layer Chromatography (TLC) of the final reaction mixture [1].

Heme Metabolism Context

To fully understand this compound formation, it's important to distinguish it from the body's natural processes of heme synthesis and degradation.

- Normal Heme Synthesis: Heme is synthesized through an 8-step enzymatic pathway occurring in the mitochondria and cytosol. It begins with the condensation of succinyl-CoA and glycine to form 5'-aminolevulinic acid (ALA), a rate-limiting step catalyzed by ALA synthase. The pathway ends in the mitochondria with the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase, forming heme [2].

- Normal Heme Degradation: The physiological degradation of heme does not produce this compound. It is catalyzed by heme oxygenase (HO), which breaks down heme into biliverdin (which is quickly converted to bilirubin), carbon monoxide (CO), and free iron [3] [4]. This is a crucial protective mechanism, as free heme above 1 µM can be toxic by catalyzing the production of reactive oxygen species [3].

The following diagram contrasts the normal heme degradation pathway with the chemical formation of this compound:

Clinical and Toxicological Significance

The formation of this compound is more than a laboratory observation; it is a marker of oxidative damage to hemoglobin with clinical implications.

- Link to Hemolysis: The study demonstrating this compound production noted that phenylhydrazine is a known hemolytic agent (a substance that causes red blood cell destruction). The oxidative cleavage of the porphyrin ring, evidenced by this compound formation, is part of the toxic mechanism that leads to hemolysis [1].

- Heme Toxicity: The accumulation of free heme, as can occur in hemolytic conditions, is cytotoxic. It can intercalate into lipid membranes, disrupt organelle integrity, and act as a potent oxidative stressor, contributing to endothelial injury and inflammatory vascular diseases [3].

- Therapeutic Induction of Heme Oxygenase: Due to heme's toxicity, a major therapeutic strategy is to upregulate its natural degradation pathway. Heme oxygenase-1 (HO-1) inducers, including certain bioflavonoids, are being investigated to counteract the effects of severe inflammatory diseases by enhancing the clearance of free heme and producing cytoprotective metabolites like bilirubin and CO [3].

Key Differences at a Glance

The table below clearly differentiates the chemical formation of this compound from the normal enzymatic degradation of heme:

| Feature | Chemical Formation (this compound) | Normal Heme Degradation |

|---|---|---|

| Primary Agent | Phenylhydrazine (chemical oxidant) | Heme Oxygenase (HO) enzyme [3] [4] |

| Process Type | Non-enzymatic, oxidative cleavage [1] | Enzymatic, catalytic oxidation [3] [4] |

| Key Products | This compound (degraded pyrrole) [1] | Biliverdin/Bilirubin, Carbon Monoxide, Free Iron [3] [4] |

| Biological Role | Marker of oxidative heme damage, toxicological interest [1] | Essential heme clearance, cytoprotection, iron recycling [3] |

| Context | Experimental / Pathological (e.g., drug-induced hemolysis) [1] | Physiological (senescent RBC clearance) [3] [4] |

References

- 1. Production of this compound by the reaction of hemoglobin ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Heme Degradation in Pathophysiology of and ... [pmc.ncbi.nlm.nih.gov]

- 4. Heme Degradation: Location, Enzymes, Steps, Uses [microbenotes.com]

Hematinic Acid in Molecular Taphonomy

Hematinic acid is a maleimide-type compound (C₈H₉NO₄) that forms from the oxidative cleavage of the heme (iron protoporphyrin) tetrapyrrole ring [1] [2]. It is not the initial molecule subjected to fossilization but is rather a characteristic diagnostic degradation product of heme. Its detection in experimental or fossil contexts serves as a key biomarker for specific oxidative degradation pathways [1].

The diagram below illustrates its role in the heme degradation pathway.

Heme degradation pathway to this compound under oxidative conditions.

Experimental Protocol: Heme Degradation Study

The following methodology is adapted from the 2023 molecular taphonomy study to simulate fossilization conditions [1] [2].

Core Objective

To investigate the stability and degradation pathways of hemin under various chemical conditions presumed to occur during fossilization.

Materials and Reagents

- Target Compound: Hemin chloride (Iron(III) protoporphyrin IX chloride)

- Control Compounds: Protoporphyrin IX (metal-free), Mesohemin

- Solvents and Buffers: Aqueous solutions with pH adjusted to neutral (~7) and alkaline (~8-10) values.

- Condition Modifiers: Hydrogen peroxide (H₂O₂) for oxidative conditions; Sodium dithionite (Na₂S₂O₄) for reductive conditions; Nitrogen/Argon purging for anaerobic environments.

Workflow and Analytical Techniques

The experimental workflow for simulating fossilization and analyzing products is summarized below.

Experimental workflow for heme degradation under simulated fossilization.

- Sample Preparation: Hemin is dissolved in a suitable solvent (e.g., DMSO) and then diluted into aqueous buffered solutions with predefined pH levels.

- Stressed Incubation: Solutions are subjected to various conditions in controlled-temperature incubators (e.g., 70-95°C to accelerate reactions). Key conditions include:

- Oxidative/Aerobic: Exposure to air or addition of H₂O₂.

- Reductive/Anaerobic: Purging with inert gas and adding sodium dithionite.

- pH Variation: Neutral (pH 7) vs. alkaline (pH 8-10) buffers.

- Sampling and Quenching: Aliquots are taken at multiple time points, and reactions are quenched to stop further degradation.

- Analysis - HPLC-MS/MS:

- Separation: High-Performance Liquid Chromatography (HPLC) separates hemin from its degradation products.

- Detection & Identification: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) detects separated compounds. A diode array detector (DAD-UV/Vis) captures characteristic porphyrin UV/Vis spectra. High-resolution MS (HRMS) enables precise determination of elemental composition.

- Data Processing: Degradation products are identified by comparing their retention times, mass spectra, and fragmentation patterns to those of known standards or literature values. Reaction half-lives are calculated by monitoring the decrease in parent hemin peak area over time.

Key Quantitative Findings

The stability of heme varies dramatically across different fossilization conditions. The iron center in heme plays a catalytic role in its own degradation.

Table 1: Heme (Hemin) Stability Under Different Fossilization Conditions

| Condition | Key Degradation Product | Approximate Half-Life | Critical Factor |

|---|---|---|---|

| Anaerobic & Reductive | Different, unspecified pathway [1] | 9.5 days [1] | Most stable environment for preservation |

| Aerobic (Air) | This compound [1] | Shorter than reductive | Oxygen exposure accelerates decay |

| Oxidative (H₂O₂) | This compound [1] | ~1 minute [1] | Iron catalyst with strong oxidizer causes rapid breakdown |

Table 2: Role of the Iron Center in Heme Degradation

| Compound | Metal Center | Relative Stability (vs. Hemin) | Implication |

|---|---|---|---|

| Hemin | Iron (Fe³⁺) | Baseline | Iron catalyzes oxidative degradation, reducing stability |

| Protoporphyrin IX | None | Significantly more stable [1] | Absence of metal center greatly enhances molecular survival |

Interpretation and Research Implications

- Pathway Divergence: The study confirms two distinct degradation pathways. The formation of This compound is a definitive marker for oxidative conditions (presence of air or H₂O₂). Under anaerobic reductive conditions, this product is not observed, suggesting an entirely different, uncharacterized pathway operates [1].

- Preservation Windows: The extreme difference in half-lives indicates that heme and its signature products like this compound can only persist over geological timescals under very specific environments. Anoxic, reducing, and mildly alkaline conditions are the most favorable for preservation [1] [2]. This helps explain why heme is found in fossils like those preserved in anaerobic fine muds [1].

- Analytical Guidance: When analyzing fossil samples, the detection of this compound should be interpreted as evidence of oxidative degradation. Its absence, however, does not rule out the original presence of heme, as it may have degraded via other pathways or been stable enough to persist in its original form [1].

Conclusion

This guide demonstrates that this compound is a crucial biomarker in molecular taphonomy, revealing specific oxidative degradation pathways of heme during fossilization. The experimental protocols and quantitative data provide a framework for interpreting its presence or absence in fossil records.

References

Understanding Hematinics: Composition and Mechanisms

Hematinics are substances used to treat anemia by supporting the production of healthy red blood cells. They are not a single "acid" but a category of compounds.

Table 1: Common Hematinic Agents and Their Characteristics

| Hematinic Agent | Primary Role | Key Characteristics | Common Formulations |

|---|---|---|---|

| Iron Salts (e.g., Ferrous Fumarate, Ferrous Sulfate) [1] [2] | Essential for hemoglobin synthesis; treats iron-deficiency anemia [3]. | Elemental iron content varies by salt [2]. | Often combined with Folic Acid [1] [2]. |

| Folic Acid [1] | A B vitamin crucial for red blood cell production and maturation [3]. | Deficiency leads to impaired erythropoiesis [3]. | Frequently combined with iron salts [1] [2]. |

| Vitamin B12 | Necessary for red blood cell formation and healthy nerve function. | Deficiency causes pernicious anemia [2]. | Available in oral and parenteral forms. |

| Erythropoiesis-Stimulating Agents (ESAs) (e.g., Epoetin alfa) [4] | Stimulates the bone marrow to produce more red blood cells. | Used for anemia in chronic kidney disease or cancer patients [4]. | Typically administered via injection. |

Key Experimental Model for Evaluating Hematinic Activity A standard pre-clinical method for investigating the efficacy of hematinic compounds involves inducing hemolytic anemia in rodent models.

- Induction Method: Animals are administered acetylphenylhydrazine (APH) and cyclophosphamide (CTX) [5]. APH is a strong oxidant that damages red blood cells, leading to their destruction (hemolysis), while CTX suppresses bone marrow activity.

- Treatment and Evaluation: Test compounds are administered. Efficacy is assessed by measuring the restoration of hematological parameters, including Red Blood Cell (RBC) count, Hemoglobin (Hb) concentration, and Hematocrit (HCT) [5] [4]. Further analysis can include measuring key enzymes in heme synthesis, such as mitochondrial ferrochelatase (FECH) [5].

From Blood to Fossils: The Heme Connection

While "hematinic acid" is not a recognized term in fossil preservation, the iron-containing molecule heme—a core component of hemoglobin—is highly relevant. The following diagram illustrates the relationship between these concepts and a potential preservation pathway.

Relationship between hematinics, heme, and a theoretical pathway for fossil preservation.

The iron from heme can catalyze the formation of more stable iron minerals during fossilization (diagenesis). This process, called permineralization, where minerals fill or replace tissues, can potentially stabilize and preserve soft tissues, leading to exceptional fossils.

Research and Alternative Directions

For a more targeted investigation, I suggest:

- Focus on Relevant Terminology: Search for "heme in fossil preservation," "iron diagenesis in fossils," or "exceptional fossil preservation mechanisms."

- Explore Related Fields: Research into "pigment preservation in fossils" often involves heme-derived porphyrins, which are more stable, long-term biomarkers.

References

- 1. with Folic Hematinic Uses, Side Effects & Warnings Acid [drugs.com]

- 2. Analysis of hematinic formulations available in the Indian market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/neuroscience/ hematinic [sciencedirect.com]

- 4. Development, Molecular Docking, and Anti-Anemia ... [mdpi.com]

- 5. Frontiers | Unveiling Active Constituents and Potential Targets Related... [frontiersin.org]

Experimental Data on Hematinic Acid Formation

| Aspect | Details |

|---|---|

| Parent Molecule | Heme (Iron(III) protoporphyrin IX) or its derivatives [1] [2] |

| Primary Formation Conditions | Oxidative cleavage in the presence of H₂O₂, phenylhydrazine, or specific enzymes like ChuS [1] [2]. |

| Key Degradation Pathway | Oxidative cleavage at adjacent meso carbon bridges (e.g., γ/β or γ/δ) of the porphyrin ring [1]. |

| Identified In | Fossilization simulation studies, bacterial degradation (e.g., by E. coli ChuS), phenylhydrazine-induced hemolysis [1] [2]. |

| Stability of Precursor | Hemin is most unstable in H₂O₂ (half-life ~1 min) and most stable under anaerobic, reductive conditions (half-life ~9.5 days) [1]. |

| Role of Iron | The iron center in heme/hemin plays a crucial role in catalyzing its own oxidative degradation [1]. |

Detailed Experimental Protocols

The following methodologies are adapted from key studies on heme degradation.

Protocol 1: Chemical Degradation of Hemin with H₂O₂

This protocol is used to study non-enzymatic oxidative degradation under presumed fossilization conditions [1].

- Sample Preparation: Dissolve hemin (Iron(III) protoporphyrin IX) in an alkaline aqueous solution (e.g., pH 8-10) or a neutral buffer.

- Reaction Initiation: Add a bolus of H₂O₂ to the solution to initiate the oxidative reaction.

- Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 70-95 °C) to accelerate the degradation process. The reaction proceeds rapidly.

- Analysis: Quench the reaction and analyze the products using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS). Hematinic acid is identified as one of the main degradation products.

Protocol 2: Enzymatic Degradation by E. coli ChuS

This protocol outlines heme degradation catalyzed by the heme utilization protein ChuS from Escherichia coli O157:H7, which produces this compound [1].

- Enzyme Preparation: Express and purify the ChuS protein.

- Reaction Setup: Incubate the ChuS enzyme with its substrate, hemin.

- Cofactor Supply: Include hydrogen peroxide (H₂O₂) in the reaction mixture to support the peroxidase activity of the enzyme.

- Product Identification: Analyze the reaction products using HPLC-MS/MS. The identification of this compound confirms the oxidative cleavage of the heme macrocycle at adjacent meso positions.

Protocol 3: Reaction of Hemoglobin with Phenylhydrazine

This protocol demonstrates this compound production from intact hemoglobin, a key process in studying drug-induced hemolysis [2].

- Incubation: Incubate hemoglobin (e.g., 2 mM as heme) with phenylhydrazine (e.g., 5-20 mM) under aerobic conditions.

- Time Course: Allow the reaction to proceed for a specific duration (e.g., up to 2 hours).

- Extraction and Derivatization: Extract the degraded pyrrolic products and derivative this compound to its methyl ester.

- Quantification: Analyze the derivatized this compound methyl ester using Gas-Liquid Chromatography (GLC) for identification and quantification.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical workflow for a molecular taphonomy experiment investigating heme degradation, summarizing the key procedural steps:

Experimental workflow for heme degradation. The diagram below maps the core chemical pathway leading to the formation of this compound from heme, highlighting key intermediates and cleavage sites.

Proposed chemical pathway to this compound.

Research Implications and Applications

Research into this compound formation provides insights across several scientific fields. In palaeontology and molecular taphonomy, identifying this compound or its precursors helps understand heme stability and degradation over geological timescales, explaining the presence of heme-derived pigments in fossils [1]. For biochemistry and microbiology, studying its enzymatic formation clarifies bacterial iron acquisition mechanisms from heme, which is crucial for the survival of pathogens [1] [3] [4]. In toxicology and pharmacology, the production of this compound during phenylhydrazine-induced hemolysis serves as a marker for oxidative damage to hemoglobin, helping to elucidate the mechanisms of drug-induced toxicities [2].

References

- 1. Molecular Taphonomy of Heme: Chemical Degradation ... [mdpi.com]

- 2. Production of this compound by the reaction of hemoglobin ... [pubmed.ncbi.nlm.nih.gov]

- 3. A noncanonical heme oxygenase specific for the ... [pmc.ncbi.nlm.nih.gov]

- 4. A noncanonical heme oxygenase specific for the ... [sciencedirect.com]

Application Note: HPLC-MS/MS Method for the Determination of Heme in Microbiological Samples

Introduction and Background

Hematinics are substances that are essential for the formation of blood cells and are crucial in treating anemias. Among the most critical is heme (iron protoporphyrin IX), the oxygen-carrying core of hemoglobin. The analysis of heme is not only vital for clinical diagnostics but also for emerging antimicrobial strategies. Research has shown that targeting bacterial heme acquisition mechanisms can be a promising alternative to conventional antibiotics [1].

Accurate determination of heme in complex biological matrices, such as microorganisms, presents significant analytical challenges. Older methods like UV-Vis spectroscopy lack the necessary specificity for trace-level analysis. This application note details a robust, selective, and sensitive method using HPLC-MS/MS for the extraction and quantification of heme and its porphyrin precursors from microbial samples, using Escherichia coli as a model organism [1].

Experimental Protocol

Chemicals and Materials

- Standards: Hemin (from porcine, purity ≥97%), Protoporphyrin IX (PPIX, purity ≥95%), 5-Aminolaevulinic acid hydrochloride (5-ALA, purity ≥97%).

- Solvents: HPLC-grade acetonitrile, methanol, and acetone.

- Reagents: Formic acid (≥98%), Tris(hydroxymethyl)aminomethane (Tris), Ethylenediaminetetraacetic acid disodium salt (EDTA), sodium chloride, magnesium sulfate.

- Equipment: HPLC system coupled to a tandem mass spectrometer (triple quadrupole recommended), centrifuge, ultrasonic probe, vortex mixer, and analytical balance.

Sample Preparation and Extraction Workflow

The sample preparation involves a multi-step liquid-liquid extraction to isolate heme from microbial proteins and remove interfering compounds. The following diagram illustrates the complete workflow:

- Culturing and Harvesting: Culture microorganisms (e.g., E. coli) in an appropriate medium like Lysogeny Broth (LB). Harvest cells by centrifugation (e.g., 13,200×g for 5 min). Wash the pellet twice with 0.4% NaCl to remove residual medium [1].

- Cell Lysis: Resuspend the pellet in 1 mL of Tris-EDTA buffer (pH 7.2) and stir for 1 hour at room temperature. Subsequently, place the sample on ice and subject it to ultrasonication for 5 minutes using 1-second pulses [1].

- Protein Precipitation and Porphyrin Extraction: Add 3 mL of acetonitrile to the lysate, vortex for 5 minutes, and centrifuge at 2,500×g for 5 minutes. Transfer and save this acetonitrile supernatant (Supernatant A), as it contains unpolar interfering compounds and porphyrin precursors [1].

- Heme Extraction: To the remaining protein pellet, add 4 mL of extraction solvent (acetonitrile : 1.7 M HCl, 8:2 v/v). Shake for 20 minutes to extract heme from proteins into the acetonitrile [1].

- Liquid-Liquid Clean-up: To the acidic acetonitrile extract, add 1 mL of saturated MgSO₄ solution and 0.1 g of NaCl. Vortex the mixture and centrifuge. This creates a two-phase system. The upper organic phase, containing the cleaned-up heme, is ready for analysis [1].

HPLC-MS/MS Analysis

Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm or similar).

- Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

- Gradient: Use a gradient program, for example: start at 10% B, increase to 90% B over several minutes, then re-equilibrate. The total run time can be optimized to under 10 minutes [2] [3] [4].

- Flow Rate: 0.6 mL/min [4].

- Column Temperature: 35 °C [4].

Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode [4].

- Detection: Multiple Reaction Monitoring (MRM). The specific transitions for heme must be determined experimentally, but the method should be optimized for high sensitivity and selectivity.

- Source Parameters: Typical settings include a source temperature of 500°C, curtain gas, and ion spray voltage optimized for the specific instrument [4].

Key Experimental Findings and Data

This method has been applied to study the effects of various culture medium additives on heme biosynthesis and uptake in E. coli.

Table 1: Impact of Culture Additives on Heme Concentration in E. coli

| Additive | Additive Role | Concentration | Effect on Heme Concentration (vs. Control) | Proposed Mechanism |

|---|---|---|---|---|

| 5-Aminolaevulinic Acid (5-ALA) | Heme biosynthesis precursor | 5.0 mM | Increased by 1.5x [1] | Bypasses the negative feedback control in the heme biosynthesis pathway, leading to accumulation [1] |

| Hemin | Exogenous heme source | 10 µM | Increased by 4.5x [1] | Direct uptake of heme from the surroundings via bacterial heme acquisition systems [1] |

| Cobalt Protoporphyrin IX (Co-PPIX) | Heme analog / inhibitor | 10 µM | Decreased heme [1] | Mimics heme and is taken up by heme acquisition mechanisms, inhibiting the uptake of true heme [1] |

Table 2: Method Validation Parameters (Exemplary Data)

This table summarizes the key performance characteristics that the method should meet, based on standard bioanalytical method validation guidelines [4].

| Validation Parameter | Target Performance | Notes / Example |

|---|---|---|

| Linearity | R² > 0.99 | Over a concentration range relevant to samples (e.g., 5-750 ng/mL for other small molecules) [2] |

| Precision | RSD < 15% | For both repeatability (intra-day) and intermediate precision (inter-day) [3] |

| Trueness | 85-115% | Recovery of spiked standards should be within this range [3] |

| Limit of Quantification (LOQ) | Sufficient for application | The lowest standard on the calibration curve with acceptable precision and accuracy [4] |

| Matrix Effects | Minimal and consistent | Assessed by comparing the analyte response in post-extraction spiked matrix vs. pure solution [4] |

Discussion and Conclusion

The HPLC-MS/MS method described provides a specific and reliable means for quantifying heme in microbiological samples. The optimized sample preparation effectively separates heme from protein and porphyrin precursors, minimizing matrix effects and allowing for accurate MS detection [1].

The application of this method demonstrates its utility in studying bacterial physiology. The significant increase in intracellular heme with hemin supplementation confirms the presence of active heme uptake systems in E. coli. Conversely, the inhibitory effect of cobalt protoporphyrin IX validates the concept of using non-iron metalloporphyrins to disrupt bacterial iron acquisition, a promising avenue for developing new antimicrobials [1].

References

- 1. Determination of heme in microorganisms using HPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Analysis of Two N-Substituted Rosmarinic ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a multiplex HPLC-MS ... [sciencedirect.com]

- 4. Development and Validation of an HPLC-MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantifying Iron in Biological and Pharmaceutical Samples

Iron is an essential element for cellular functions, and its deficiency is a major global health issue leading to anemia [1]. Ensuring the accurate dosage of iron in medications, known as hematinics, is therefore critical for both efficacy and safety, as iron overload can cause serious health complications [1].

The primary analytical challenge is to accurately measure iron concentration and its various species (such as Fe(II) and Fe(III)) within complex biological or pharmaceutical matrices. The methods below address this challenge.

Spectrophotometric Analysis of Iron in Pharmaceutical Syrups

This method is ideal for quantifying iron in liquid hematinic formulations, such as iron polymaltose complexes.

- Principle: Iron (III) in a sample forms a colored complex with thiocyanate ions under acidic conditions. The intensity of this color, measured with a spectrophotometer, is directly proportional to the iron concentration [1].

- Typical Application: A recent study analyzed 17 different iron polymaltose complex syrups from the Ghanaian market using this principle. Measurements were carried out at a wavelength of 628 nm [1].

- Key Findings: The study found that the iron content in the samples varied, with some falling outside the labeled concentration, highlighting the importance of routine quality control [1].

Colorimetric Haem Fractionation Assay in Biological Samples

This method is used to study iron metabolism in biological systems, such as in malaria research, by differentiating between toxic free haem and inert crystalline haemozoin [2].

- Principle: The assay involves a series of cellular fractionation steps. The key detection step relies on the fact that free haematin (Fe(III)PPIX) forms a low-spin complex with aqueous pyridine, which can be measured colorimetrically. In contrast, haemozoin remains undisturbed and can be separated [2].

- Advantages: A optimized 24-well plate version of this assay offers a significant improvement, providing a six-fold increase in productivity and a 24-fold reduction in the required starting material volume compared to older methods [2].

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Iron (III) in Syrups

This protocol is adapted from methods used for analyzing iron polymaltose complex suspensions [1].

Workflow: Sample Preparation to Quantification

Materials and Reagents:

- Test samples (iron-based syrups)

- Acid solution (e.g., dilute nitric acid)

- Potassium thiocyanate solution

- Standard iron (III) solutions of known concentration

- Spectrophotometer with visible light source

- Cuvettes and volumetric glassware

Procedure:

- Sample Preparation: Accurately dilute a known volume of the iron syrup in an acidic medium to release iron ions into solution.

- Color Development: Add a precise volume of potassium thiocyanate solution to the diluted sample. Mix thoroughly and allow the characteristic red complex to develop fully.

- Absorbance Measurement: Transfer the solution to a spectrophotometer cuvette and measure the absorbance at a wavelength of 628 nm against a reagent blank [1].

- Calibration and Calculation: Prepare a standard curve using iron (III) solutions of known concentration. Calculate the iron concentration in the unknown sample by comparing its absorbance to the standard curve.

Protocol 2: Multi-Well Haem Fractionation Assay

This protocol is adapted for a higher-throughput analysis of haem species in cultured Plasmodium falciparum trophozoites [2].

Workflow: Haem Fractionation Assay

Materials and Reagents:

- Cultured P. falciparum trophozoites

- 24-well cell culture plates

- Lysis buffer (e.g., distilled water)

- Aqueous pyridine (5% v/v, pH 7.5)

- Centrifuge

- Plate reader or spectrophotometer

Procedure:

- Incubation and Harvesting: Aliquot cultures into a 24-well plate (e.g., 2 ml at 5% parasitaemia and 2% haematocrit). After treatment, isolate the trophozoites from the culture [2].

- Cellular Fractionation:

- Lyse the harvested trophozoites, typically using a freeze-thaw cycle in water.

- Centrifuge the lysate to separate the insoluble fraction (containing haemozoin) from the soluble fraction (containing free haem) [2].

- Colorimetric Determination:

- Solubilize the haem from both the soluble and pellet fractions.

- Add 5% aqueous pyridine (pH 7.5) to the solubilized haem to form the low-spin haem-pyridine complex.

- Measure the absorbance of the complex spectrophotometrically [2].

- Data Normalization: Determine the cell count in each well using a haemocytometer or a flow cytometry method. Express the results as the amount of each haem species per cell [2].

Summary of Key Methodological Parameters

The table below summarizes the core parameters for the two main techniques discussed.

| Parameter | Spectrophotometric Assay (Syrups) | Haem Fractionation Assay (Biological) |

|---|---|---|

| Analyte | Iron (III) | Haematin (Fe(III)PPIX) |

| Detection Principle | Formation of a colored complex with thiocyanate | Formation of a low-spin complex with pyridine |

| Key Reagent | Potassium thiocyanate | Aqueous pyridine (5%, pH 7.5) |

| Detection Wavelength | 628 nm [1] | Specific wavelength not provided in search results; method is based on established colorimetric detection of haem [2]. |

| Sample Format | Liquid pharmaceutical formulation | Cultured cells in a 24-well plate |

| Throughput | Standard (single samples or small batches) | Higher-throughput (multiple conditions in parallel) [2] |

Interpreting Iron Studies

When analyzing iron, it's crucial to differentiate between various states of iron deficiency and other anemias. The following table outlines the changes in key iron status parameters in different physiological conditions [3].

| Parameter | Iron Deficiency Anemia | Anemia of Chronic Disease | Acute-Phase Response |

|---|---|---|---|

| Ferritin | ↓ / Normal (if inflamed) | Normal | ↑↑ |

| Transferrin / TIBC | ↑ | Normal / ↓ | ↓↓ |

| Transferrin Saturation | ↓ | Normal / ↓ | -- |

| Soluble Transferrin Receptor (sTfR) | ↑ / Normal | Normal | -- |

References

Application Note: Quality Control of Hematinic Iron-Saccharidic Complexes

Introduction

Hematinic iron-saccharidic complexes, such as iron-sucrose and sodium ferric gluconate, are essential parenteral treatments for iron-deficiency anemia. Ensuring their quality, safety, and efficacy requires rigorous analytical control due to their complex macromolecular nature. This application note details a validated methodology for the purification and analysis of these complexes, focusing on the characterization of the active ingredient and the quantification of excipients and potential impurities. The protocols described herein are critical for confirming product identity, assessing stability, and monitoring for degradation products like dextran, which can arise from sucrose breakdown [1] [2].

Experimental Protocols

Sample Preparation and Purification

A key step in the analysis is the preparation of a purified sample, free from interfering excipients.

- Materials: The iron-saccharidic complex (e.g., iron sucrose complex), purified water, aqueous solvents.

- Procedure:

- Dissolve the iron-saccharidic complex sample in an appropriate aqueous solvent [2].

- Subject the resulting mixture to a separation technique, such as diafiltration or ultrafiltration, to remove low-molecular-weight excipients and isolate the high-molecular-weight active complex [1].

- The purified retentate (the material that does not pass through the filter) can then be analyzed directly or further processed.

- Freeze-Drying (Lyophilization): To obtain a stable powder for storage or further analysis, the purified complex solution can be freeze-dried. The solution is frozen and then dried under a vacuum to sublime the water content, resulting in a lyophilized powder [1].

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for separating and quantifying the components within the complex.

- Instrumentation: HPLC system equipped with a suitable detector (e.g., Photodiode Array - PDA).

- Chromatographic Conditions [1]:

- Column Type: Size-exclusion chromatography (SEC) column, also known as Gel Permeation Chromatography (GPC). This column separates molecules based on their size.

- Mobile Phase: A compatible aqueous buffer.

- Detection: The analysis can be coupled with multiple detection systems for comprehensive characterization:

- Laser Light Scattering (LS) for molecular weight distribution.

- Refractive Index (RI) for concentration analysis.

- Procedure: The purified sample is injected into the HPLC system. The SEC column separates the iron-saccharidic complex from smaller molecules, such as free sucrose or degradation byproducts. The eluting species are monitored by the in-line detectors.

Data Presentation: Key Analytical Parameters

The following parameters are monitored to ensure the quality and stability of the hematinic complex. The table below summarizes the analytical techniques and their purposes.

Table 1: Key Analytical Techniques for Hematinic Iron-Saccharidic Complexes

| Analytical Technique | Purpose / Measured Parameter | Typical Outcome / Specification |

|---|---|---|

| HPLC-SEC with Laser Light Scattering | Determine molecular weight distribution of the iron core [1] | Monitor for abnormal molecular weight species |

| HPLC with Refractive Index Detection | Quantify free sucrose content and monitor sucrose degradation [1] | Ensure levels are within specified limits |

| pH Measurement | Monitor stability of the composition in solution [2] | Maintain within a specified pH range (e.g., 9.0-12.0) |

| Freeze-Drying (Lyophilization) | Produce a stable, solid form of the purified complex for storage [1] | Obtain a lyophilized powder |

Workflow Visualization

The following diagram, generated using Graphviz, illustrates the complete analytical workflow from the raw sample to final analysis and quality control.

Diagram Title: Hematinic Complex Analysis Workflow

Discussion

The integrated protocol of purification followed by multi-detector HPLC analysis provides a powerful framework for the quality control of hematinic iron-saccharidic complexes. The use of size-exclusion chromatography is particularly suited for resolving these macromolecules based on size, while laser light scattering offers an absolute method for determining molecular weight without relying on column calibration standards [1]. This is crucial for detecting batch-to-batch inconsistencies or the formation of aggregates. Furthermore, monitoring free sucrose and other low-molecular-weight species serves as a key stability-indicating parameter, signaling potential degradation of the complex during storage [1].

The principles of Green Analytical Chemistry (GAC) can be considered in this workflow. Strategies such as minimizing solvent consumption through method optimization, automating the sample preparation and analysis where possible, and properly managing solvent waste align with the broader industry trend toward sustainable laboratory practices [3].

Conclusion

This application note outlines a robust and detailed methodology for the analysis of hematinic iron-saccharidic complexes. The combination of sample purification, HPLC separation, and multiple detection techniques ensures comprehensive characterization, which is vital for guaranteeing the safety and efficacy of these critical pharmaceutical products. The provided experimental protocols and workflow are designed to be adapted and implemented by researchers and quality control professionals in a drug development setting.

References

hematinic acid mass spectrometry parameters

Analytical Context and Identified Methods

Hematinic acid is identified in research as a specific degradation product of hemin (the oxidized form of heme). The studies below utilized HPLC-MS/MS for its detection and characterization.

The following table summarizes the key experimental conditions from the literature that are relevant to the analysis of this compound.

| Aspect | Description from Literature |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) [1] [2]. |

| Sample Context | Identified as a degradation product of hemin (iron(III) heme) under oxidative conditions (e.g., in the presence of air or H2O2) [1] [2]. |

| Sample Preparation | Hemin was degraded under controlled laboratory conditions (e.g., in aqueous solutions at neutral/alkaline pH, sometimes with elevated temperature to accelerate reactions) [1]. |

| Chromatography | Reversed-phase HPLC. Specific column and gradient details were not provided in the available excerpts. |

| Mass Spectrometry | Detection was performed using tandem mass spectrometry (MS/MS). Precise source and compound-dependent parameters for this compound (e.g., DP, CE) were not listed [1]. |

Proposed Workflow for Method Development

Given the lack of explicit parameters, the following workflow outlines the steps to develop and optimize an LC-MS/MS method for this compound. You can use this as a practical starting point.

Detailed Protocol for LC-MS/MS Analysis

This protocol provides a generic template. All parameters, especially those in the mass spectrometer, will require empirical optimization using a pure standard of this compound.

1. Sample Preparation

- Standard Solution: Prepare a stock solution of this compound (if commercially available) in a suitable solvent like methanol or acetonitrile. Serially dilute to create a calibration curve.

- Biological or Complex Samples: Precipitate proteins using cold acetonitrile (sample:acetonitrile ratio of 1:3), vortex mix, and centrifuge (e.g., 13,000-17,000 ×g for 10 minutes at 4°C). Transfer the supernatant for analysis [3] [4].

2. Liquid Chromatography (LC) Conditions The goal is to achieve good separation and peak shape. A reversed-phase C18 column is a typical starting point.

- Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent [4].

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient:

- 0 - 0.5 min: 10% B

- 0.5 - 1.0 min: 10% B to 90% B

- 1.0 - 1.4 min: 90% B

- 1.4 - 1.5 min: 90% B to 10% B

- 1.5 - 2.0 min: 10% B (re-equilibration) [4].

- Flow Rate: 0.40 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 2.0 µL.

3. Mass Spectrometry (MS) Parameters This is the core of method development. The parameters below are illustrative and must be optimized.

- Ion Source: Electrospray Ionization (ESI).

- Ionization Mode: Positive mode (suitable for many small organic acids, but negative mode should also be tested).

- Source/Gas Settings (Initial):

- Compound Optimization (Requires Standard):

- First, directly infuse the standard to find the precursor ion ([M+H]⁺ or [M-H]⁻) using a Q1 full scan.

- Then, perform a product ion scan to identify characteristic fragment ions.

- Finally, set up Selected Reaction Monitoring (SRM) transitions and optimize voltages.

The table below proposes hypothetical SRM transitions and parameters to guide your optimization experiments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| This compound | To be determined experimentally | To be determined experimentally | e.g., 50 - 100 V | e.g., 15 - 35 V |

| Internal Standard | To be determined experimentally | To be determined experimentally | e.g., 50 - 100 V | e.g., 15 - 35 V |

Research Recommendations and Next Steps

To move forward with developing a robust application note, I suggest the following actions:

- Locate a Chemical Standard: The most critical step is to find a commercial supplier for this compound (also known as 3-(1,3,4-trimethyl-1H-pyrrol-2-yl)propanoic acid or a related maleimide structure) or plan for its synthesis.

- Consult Specialized Databases: Search mass spectral libraries such as NIST, MassBank, or mzCloud. These databases may contain experimentally derived spectra and fragmentation patterns for this compound.

- Explore Related Literature: Broaden the search to include studies on heme degradation, chlorophyll breakdown, and maleimide analysis, as these fields often involve this compound or structurally similar compounds.

References

- 1. Molecular Taphonomy of Heme: Chemical Degradation of ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Taphonomy of Heme: Chemical Degradation ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a LC-MS/MS Method for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of an UPLC-MS/MS method for quantitative ... [pmc.ncbi.nlm.nih.gov]

- 5. Computational and Experimental IM-MS Determination of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of Hematinic Acid Degradation Products: Application Notes and Experimental Protocols

Introduction to Hematinic Acid and Its Research Context

This compound is a significant monopyrrole compound produced through an alternative bacterial heme degradation pathway, distinct from the classical mammalian pathway that generates biliverdin. Recent research has revealed that certain pathogenic bacteria, including Escherichia coli O157:H7, utilize this alternative pathway to acquire essential iron from host heme sources during infection. The ChuS protein present in these bacteria catalyzes the cleavage of the heme moiety through a unique mechanism that differs fundamentally from canonical heme oxygenases employed by mammalian systems. This pathway represents a novel iron acquisition strategy in pathogenic bacteria and provides valuable insights into microbial adaptation mechanisms [1].

The degradation of heme to this compound occurs through a multi-step enzymatic process that involves distinctive intermediate compounds. Unlike the mammalian heme oxygenase system that requires molecular oxygen and electrons and produces biliverdin, carbon monoxide, and ferrous iron, the bacterial ChuS-catalyzed reaction utilizes hydrogen peroxide as a key reactant. This reaction proceeds through intermediate formation of a ferrous keto π neutral radical and ferric verdoheme before culminating in the cleavage of the porphyrin ring at adjacent meso-carbons. This unusual cleavage pattern results in the simultaneous production of this compound (a monopyrrole), a tripyrrole fragment, and non-heme iron in the ferric state (Fe(III)) [1]. This pathway represents an important microbial adaptation for survival in iron-limited host environments.

Table 1: Comparison of Heme Degradation Pathways

| Characteristic | Classical Mammalian Pathway | Bacterial ChuS Pathway |

|---|---|---|

| Primary Enzyme | Heme oxygenase | ChuS protein |

| Key Cofactor | Molecular oxygen (O₂) | Hydrogen peroxide (H₂O₂) |

| Iron Product | Ferrous iron (Fe²⁺) | Ferric iron (Fe³⁺) |

| Porphyrin Products | Biliverdin (linear tetrapyrrole) | This compound (monopyrrole) + tripyrrole |

| Other Products | Carbon monoxide (CO) | Carbon monoxide (CO) |

Experimental Protocols for this compound Identification

Sample Preparation and Heme Degradation Reaction

The following protocol outlines the procedure for generating this compound through bacterial heme degradation:

Recombinant Protein Expression: Clone the chuS gene from E. coli O157:H7 into an appropriate expression vector (e.g., pET series). Transform into E. coli BL21(DE3) cells and grow in LB medium containing appropriate antibiotics at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and incubate for 16-18 hours at 18°C [1].

Protein Purification: Harvest cells by centrifugation (6,000 × g, 20 min, 4°C) and resuspend in lysis buffer (20 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells by sonication or French press and clarify lysate by centrifugation (15,000 × g, 45 min, 4°C). Purify the ChuS protein using nickel-affinity chromatography with an imidazole gradient (20-500 mM) for elution. Dialyze against storage buffer (20 mM Tris-HCl, 100 mM NaCl, pH 8.0) and concentrate to 10-20 mg/mL [1].

Heme Degradation Assay: Prepare reaction mixtures containing 10-50 µM ChuS protein and 5-25 µM heme in degassed buffer. Initiate the reaction by adding hydrogen peroxide in molar equivalent to heme concentration. Incubate at 37°C for 1-2 hours under anaerobic conditions maintained using a glove box or sealed cuvettes. Monitor reaction progress spectrophotometrically by observing the shift from Soret peak at 410 nm (heme) to 670 nm (verdoheme intermediate) [1].

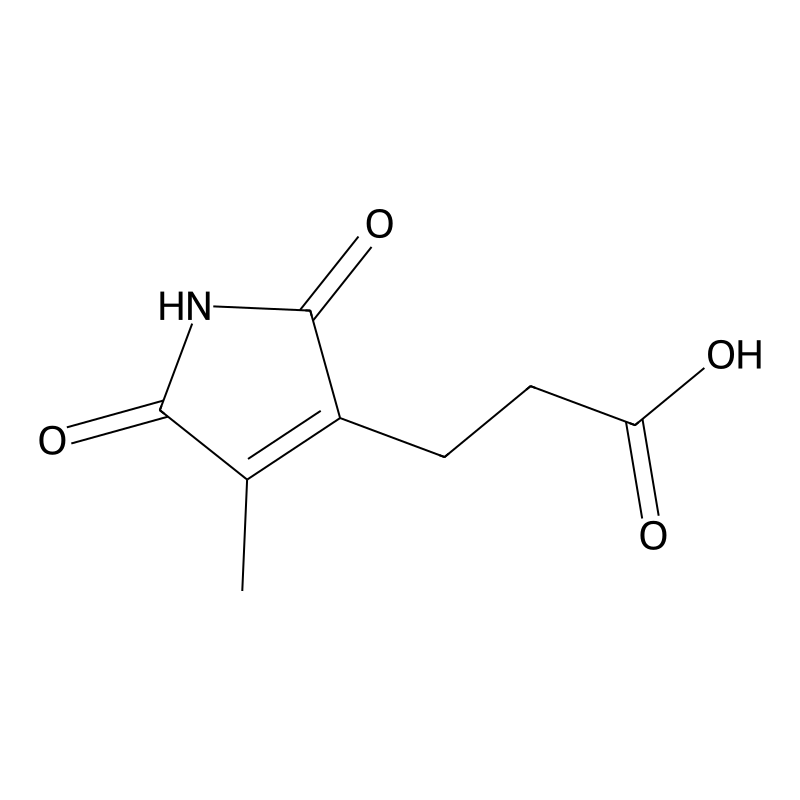

NMR Spectroscopy for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound and its derivatives:

Sample Preparation: Extract this compound from completed degradation reactions using acidified ethyl acetate (0.1% formic acid) or chloroform:methanol (2:1 v/v) mixtures. Dry under nitrogen gas and dissolve in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) at 5-10 mg/mL concentration. Transfer to standard NMR tubes [1].

¹H NMR Parameters: Acquire spectra at 25°C using a 500-800 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity. Use standard pulse sequences with 64-128 scans, 2-3 second acquisition time, and 1-2 second relaxation delay. Reference chemical shifts to tetramethylsilane (TMS) at 0 ppm or residual solvent peaks. Key characteristic signals for this compound include: pyrrole NH (δ 8.0-8.5 ppm), α-pyrrole protons (δ 6.0-6.5 ppm), and propionic acid side chain protons (δ 2.5-3.0 ppm) [1].

Two-Dimensional Experiments: Perform ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivity and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon chemical shifts. These experiments are essential for confirming the monopyrrole structure of this compound and distinguishing it from other heme degradation products [1].

Mass Spectrometric Analysis of Degradation Products

Mass spectrometry offers superior sensitivity for identifying this compound and related degradation fragments:

LC-MS Parameters: Separate degradation products using reverse-phase HPLC (C18 column, 2.1 × 100 mm, 1.8 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Use a linear gradient from 5% B to 95% B over 15-20 minutes at 0.2 mL/min flow rate. Maintain column temperature at 40°C and inject 5-10 µL of sample [1].

High-Resolution MS: Operate the mass spectrometer in positive electrospray ionization mode with the following settings: capillary voltage 3.0 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Acquire data in centroid mode from m/z 50-1000 with 1 second scan time. Calibrate using sodium formate or other appropriate standards. This compound exhibits a protonated molecular ion [M+H]⁺ at m/z 241.1 with characteristic fragment ions at m/z 197.1 (loss of CO₂) and m/z 169.1 (further loss of CO) [1].

Tripyrrole Detection: Identify the complementary tripyrrole product using the same LC-MS conditions. This compound shows a protonated molecular ion at m/z 543.2 with fragment ions consistent with a tripyrrole structure. Use tandem MS/MS with collision energies of 20-35 eV to obtain structural information through fragmentation patterns [1].

EPR Spectroscopy for Intermediate Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is essential for detecting paramagnetic intermediates in the heme degradation pathway:

Sample Preparation: Concentrate reaction intermediates by rapid freezing in liquid nitrogen at specific time points (30 seconds, 2 minutes, and 5 minutes after hydrogen peroxide addition). Use quartz EPR tubes and maintain samples at 77 K until analysis [1].

Spectroscopic Parameters: Acquire X-band EPR spectra at 4-10 K using a helium flow cryostat. Set microwave frequency to 9.38 GHz, microwave power to 2 mW, modulation frequency to 100 kHz, and modulation amplitude to 1 mT. Scan from 0 to 500 mT with 2 mT field resolution. Key intermediates identified include a ferrous keto π neutral radical (g-values ~6.8, 5.2, 2.0) and ferric verdoheme (g-values ~4.0, 2.0), which confirm the radical mechanism of porphyrin cleavage [1].

Bacterial Heme Degradation Pathway Visualization

The bacterial heme degradation pathway catalyzed by the ChuS protein involves a series of coordinated reactions that culminate in the production of this compound. The following diagram illustrates this unique pathway and highlights key intermediates and products:

Diagram 1: Bacterial Heme Degradation Pathway Catalyzed by ChuS Protein. This pathway shows the key intermediates and products in the unique bacterial heme degradation process that yields this compound.

Experimental Workflow for this compound Analysis

The comprehensive analysis of this compound and related degradation products requires an integrated analytical approach. The following workflow provides a visual guide to the experimental procedures:

Diagram 2: Experimental Workflow for Analysis of this compound and Degradation Products. This workflow outlines the integrated analytical approach required for comprehensive characterization of heme degradation products.

Research Implications and Future Applications

The discovery and characterization of this compound as a bacterial heme degradation product has significant implications for multiple research fields. In infectious disease research, understanding this alternative iron acquisition pathway provides potential targets for novel antimicrobial strategies against pathogenic bacteria like E. coli O157:H7. The ChuS protein and its unique catalytic mechanism represent a promising target for therapeutic intervention that could disrupt bacterial iron homeostasis without affecting human heme metabolism. Additionally, the characterization of this compound and its tripyrrole counterpart offers new insights into porphyrin chemistry and alternative degradation pathways that diverge from the well-established mammalian systems [1].

From a methodological perspective, the protocols established for this compound analysis provide researchers with robust tools for investigating bacterial heme degradation in various contexts. The integrated approach combining NMR, mass spectrometry, and EPR spectroscopy offers a comprehensive strategy for characterizing complex biological degradation pathways. These methods could be adapted for studying heme metabolism in other bacterial species or even in eukaryotic systems where alternative heme degradation pathways may exist. Furthermore, the identification of this compound opens new avenues for diagnostic applications, as this compound or its derivatives could serve as biomarkers for specific bacterial infections [1].

Table 2: Key Analytical Techniques for this compound Characterization

| Technique | Application | Key Information Obtained | Critical Parameters |

|---|---|---|---|

| Stopped-Flow UV-Vis Spectrometry | Reaction kinetics monitoring | Intermediate formation and conversion rates | Anaerobic conditions, millisecond time resolution |

| NMR Spectroscopy | Structural elucidation | Molecular structure, pyrrole ring substitution pattern | Deuterated solvents, 500+ MHz field strength |

| Mass Spectrometry | Product identification | Molecular mass, structural fragments through fragmentation | High-resolution accuracy (<5 ppm), LC separation |

| EPR Spectroscopy | Intermediate characterization | Identification of paramagnetic species | Low temperature (4-10 K), specific g-values |

Conclusion

The comprehensive analysis of this compound degradation products requires a multidisciplinary approach that integrates biochemical, spectroscopic, and computational methods. The protocols outlined in this document provide researchers with detailed methodologies for identifying and characterizing this compound and related compounds derived from bacterial heme degradation. The unique cleavage mechanism of the ChuS protein, resulting in the simultaneous production of a monopyrrole (this compound) and a tripyrrole fragment, represents a significant divergence from classical heme oxygenase pathways and offers exciting opportunities for future research in microbial metabolism and host-pathogen interactions. As research in this field advances, these analytical protocols will facilitate deeper understanding of bacterial iron acquisition mechanisms and potentially contribute to the development of novel antimicrobial strategies targeting these essential pathways.

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Hematinic Iron-Saccharidic Complexes

Introduction and Background

Hematinic iron-saccharidic complexes, such as iron-sucrose (ferric saccharate) and sodium ferric gluconate, are essential parenteral drugs used to treat iron deficiency anemia [1] [2]. These complex macromolecular structures require rigorous analytical characterization to ensure their safety, efficacy, and quality. The inherent complexity and heterogeneity of these complexes present significant challenges for analysis. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the separation and quantification of these iron-carbohydrate complexes and the identification of potential impurities or degradation products [1] [3].

This document provides detailed application notes and standardized protocols for the sample preparation and HPLC analysis of hematinic iron-saccharidic complexes. The methodologies outlined herein are designed to support drug development professionals and analytical scientists in quality control (QC) and research and development (R&D) settings. The protocols focus on achieving high-resolution separation, accurate quantification, and comprehensive characterization of the active pharmaceutical ingredient (API) and its related substances, aligning with regulatory requirements for pharmaceutical development [4] [5].

Key Principles of Analysis

Analyzing metal-complexed pharmaceuticals like hematinic agents requires specific considerations. A fundamental principle involves the derivatization of the target ligand with a metal ion to form a single, homogeneous complex suitable for chromatographic analysis. This approach mitigates issues such as speciation peaks and bridging often caused by complexation with residual metallic ions in the HPLC system [4]. For instance, pre-column derivatization with ferric chloride (FeCl₃) can convert a chelator into a uniform iron-complex, enabling consistent detection and analysis [4].

Furthermore, the analysis must account for the polydisperse nature of these complexes, meaning they consist of molecules with varying molecular weights. Techniques such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) coupled with multiple detection systems are often employed. These methods separate components based on their hydrodynamic volume, allowing for the determination of molecular weight distributions and the identification of smaller, potentially labile iron species or free saccharide components [1] [3].

Sample Preparation and Purification Protocols

Proper sample preparation is critical for obtaining reliable and reproducible HPLC results. The following protocols detail the steps for purifying and preparing hematinic iron-saccharidic complexes for analysis.

Purification via Column Chromatography

Initial purification of the crude reaction mixture is essential to remove byproducts, unreacted starting materials, and low-molecular-weight impurities.

- Objective: To isolate the purified hematinic iron-saccharidic complex from synthesis byproducts.

- Principle: Separation based on molecular size and ionic interactions.

- Materials:

- Procedure:

- Column Packing: Pack the selected chromatography media into a glass column according to the manufacturer's instructions to create a uniform bed.

- Equilibration: Equilibrate the column with at least 5 column volumes of the chosen eluent (e.g., water or a dilute saline solution).

- Sample Loading: Load a defined volume of the crude iron-saccharidic reaction mixture onto the top of the column.

- Elution: Initiate elution with the chosen mobile phase and collect fractions automatically or manually.

- Monitoring: Monitor the eluent spectrophotometrically (e.g., at 280-300 nm for iron-oxo aggregates) to detect the iron-complex peak [3].

- Pooling: Pool the fractions containing the desired iron-saccharidic complex, as identified by a consistent UV profile and iron content analysis.

- Concentration: Concentrate the pooled fractions using lyophilization (freeze-drying) or ultrafiltration to obtain a solid or concentrated liquid product [1] [3].

Sample Preparation for HPLC Analysis

The purified complex must be properly prepared and derivatized prior to HPLC injection.

- Objective: To create a stable, homogeneous sample solution suitable for HPLC analysis.

- Materials:

- Purified hematinic complex (lyophilized powder or concentrated solution)

- Diluent: A mixture of acetonitrile and water (e.g., 20:80, v/v) containing 0.25% formic acid and 0.3 mg/mL ferric chloride (FeCl₃). The formic acid prevents hydrolysis of the iron, while FeCl₃ ensures complete complex formation [4].

- Solvent: High-purity water, acetonitrile (HPLC grade).

- Equipment: Analytical balance, ultrasonic bath, volumetric flasks, syringe filters (0.22 µm or 0.45 µm pore size).

- Procedure:

- Weighing: Accurately weigh a quantity of the lyophilized hematinic complex (or measure a volume of the concentrated solution) equivalent to about 0.25 mg/mL of the final concentration in a volumetric flask [4].

- Dissolution: Dilute to volume with the specified diluent.

- Derivatization: Heat the sample solution at 40°C for 2 hours to promote complete and homogeneous iron-complex formation [4].

- Clarification: After cooling to room temperature, filter the solution through a 0.22 µm membrane filter to remove any particulate matter that could damage the HPLC system or column.

- The sample is now ready for HPLC injection.

HPLC Method Development and Optimization

Developing a robust HPLC method requires systematic optimization of critical parameters. The following workflow and table summarize the key steps and considerations.

Table 1: Key Parameters for HPLC Method Optimization

| Parameter | Objective | Recommended Conditions | Rationale |

|---|---|---|---|

| Column | Achieve optimal separation | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent [4] [5]. For size analysis, use SEC columns (e.g., TSK-Gel). | C18 provides good retention for complexes; SEC separates by molecular size. |

| Mobile Phase | Maintain stability & peak shape | Buffer: 10 mM Ammonium Formate, pH 4.6 with 0.02% formic acid [4]. Organic: Acetonitrile. | Acidic buffer stabilizes the iron complex and suppresses silanol interactions. |

| Elution Mode | Resolve complex from impurities | Gradient Elution: Start with 6% B, ramp to 28% B over 30 min, then to 100% B for cleaning [4]. | Effective for separating the main active from saccharide byproducts and degradants. |

| Flow Rate | Balance efficiency & time | 1.0 mL/min (isocratic or gradient) [4] [5]. | Standard flow rate for 4.6 mm i.d. columns providing good efficiency. |

| Detection | Sensitive quantification | UV-Vis/PDA: 280 nm - 300 nm [3] [4]. | Iron-core aggregates absorb in this UV range. |

| Column Temperature | Ensure reproducibility | 25°C (ambient temperature) [5]. | Provides consistent retention times. |

Analytical Characterization and Quality Control

A multi-faceted analytical approach is crucial for fully characterizing hematinic complexes. The table below outlines primary and secondary techniques used for quality control, many of which can be coupled with HPLC.

Table 2: Analytical Techniques for Hematinic Complex Characterization

| Technique | Application | Key Measurable Parameters |

|---|---|---|

| HPLC with Derivatization [4] | Assay, Purity, Impurity Profiling | Percentage of main complex, related substances, degradation products. |

| Size-Exclusion Chromatography (SEC) [1] | Molecular Size Distribution | Apparent molecular weight, polydispersity, presence of free iron or saccharides. |

| Laser Light Scattering [1] | Absolute Molecular Weight | Weight-average molecular weight (Mw), root-mean-square radius. |

| High-Performance Liquid Chromatography (HPLC) | General quantification and separation | Purity, identity, and stability of the complex [3]. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) [4] | Structural Identification | Molecular weight of complexes and impurities, degradation pathway elucidation. |

| UV-Vis Spectroscopy [3] | Iron Core Characterization | Absorption profile, quantification of specific iron species. |

Stability-Indicating Methods and Forced Degradation

Forced degradation studies are mandatory to demonstrate the stability-indicating capability of the HPLC method and to understand the degradation pathways of the drug substance.

- Objective: To validate that the analytical method can reliably detect and quantify the active ingredient in the presence of its degradation products.

- Protocol:

- Acidic Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for several hours [5].

- Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for several hours [5].

- Oxidative Degradation: Expose the sample to 3% hydrogen peroxide (H₂O₂) at room temperature [4].

- Photodegradation: Expose the solid drug substance and solution to UV and visible light (e.g., as per ICH Q1B Option 2) in an environmental chamber [4].

- Thermal Degradation: Heat the solid drug substance at elevated temperatures (e.g., 40-60°C).

- Analysis: After stress treatment, prepare samples using the standard protocol and analyze them using the developed HPLC method. The method is considered stability-indicating if it successfully resolves the main peak from all degradation peaks and demonstrates specificity and selectivity [5].

Troubleshooting and Best Practices

- Peak Tailing or Broadening: This can be caused by metal contamination on the column. Use a chelating agent in the mobile phase or a dedicated metal-scavenging column in the flow path. Ensure the mobile phase pH is optimized to minimize silanol interactions [4].

- Irreproducible Retention Times: This often results from incomplete complex formation or instability of the derivatized complex. Strictly adhere to the derivatization protocol (heating time and temperature) and ensure the diluent is freshly prepared [4].

- High Backpressure: Filter all mobile phases and samples through 0.22 µm filters. Avoid abrupt changes in mobile phase composition, especially with high-organic content.

- Low Recovery: If the complex does not dissolve completely or precipitates in the HPLC line, ensure the diluent composition is correct. The presence of formic acid and a specific organic-to-aqueous ratio is critical for solubility [4].

Conclusion